3-Ethyl-2-fluoroaniline
Description
3-Ethyl-2-fluoroaniline is an aromatic amine with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the third position and a fluorine atom at the second position
Properties
Molecular Formula |
C8H10FN |
|---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
3-ethyl-2-fluoroaniline |
InChI |
InChI=1S/C8H10FN/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2,10H2,1H3 |
InChI Key |
RFUISRVSHVPCKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-ethyl-2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of 3-ethyl-2-fluoroaniline may involve large-scale nitration of ethylbenzene, followed by selective fluorination and subsequent reduction of the nitro group. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted anilines with different functional groups.
Scientific Research Applications
3-Ethyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-ethyl-2-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the ethyl group, making it less hydrophobic and potentially less active in certain biological assays.
3-Ethylaniline: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological systems.
4-Fluoroaniline: The fluorine atom is positioned differently, affecting its reactivity and interaction with other molecules
Uniqueness: 3-Ethyl-2-fluoroaniline is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and selectivity, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Ethyl-2-fluoroaniline (CAS No. 1369791-16-1) is a fluorinated aniline compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.2 g/mol |
| Purity | ≥95% |
| Origin | United States |
3-Ethyl-2-fluoroaniline is characterized by the presence of an ethyl group and a fluorine atom on the aniline ring, which influences its reactivity and biological interactions.
The biological activity of 3-ethyl-2-fluoroaniline is primarily attributed to its ability to interact with various molecular targets. The fluorine atom enhances the compound's reactivity, while the amino group facilitates hydrogen bonding and other interactions with biological molecules. This dual functionality allows it to act as a versatile intermediate in chemical synthesis and biological applications.
Antimicrobial Properties
Research indicates that 3-ethyl-2-fluoroaniline exhibits significant antimicrobial activity. In a study evaluating various fluorinated compounds, it was found to possess notable antibacterial effects against both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for bacterial survival.
Antifungal Activity
In addition to its antibacterial properties, 3-ethyl-2-fluoroaniline has shown antifungal activity. Preliminary studies suggest that it can inhibit the growth of fungal pathogens, potentially making it useful in agricultural applications as a fungicide.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A comparative study assessed the antimicrobial efficacy of several fluorinated anilines, including 3-ethyl-2-fluoroaniline. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- The study highlighted that the presence of the fluorine atom significantly enhanced the compound's potency compared to its non-fluorinated counterparts.
-
Fungicidal Activity Evaluation :
- In a laboratory setting, 3-ethyl-2-fluoroaniline was tested against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating strong antifungal properties.
- The mechanism was attributed to the disruption of ergosterol biosynthesis in fungal membranes.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 3-ethyl-2-fluoroaniline, it is useful to compare it with similar compounds:
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 3-Ethyl-2-fluoroaniline | High | Moderate |
| 2-Fluoroaniline | Moderate | Low |
| 4-Fluoroaniline | Low | Low |
| 3-Ethylaniline | Low | Moderate |
This table illustrates that 3-ethyl-2-fluoroaniline stands out in terms of antibacterial activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
